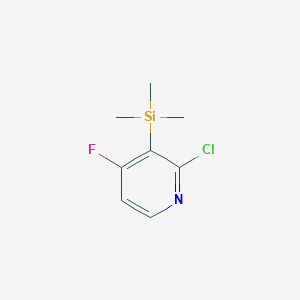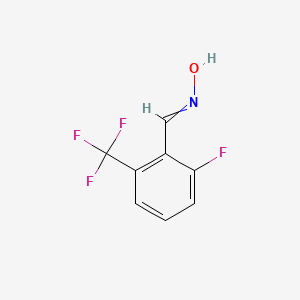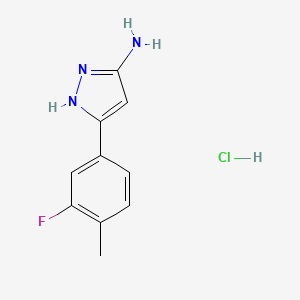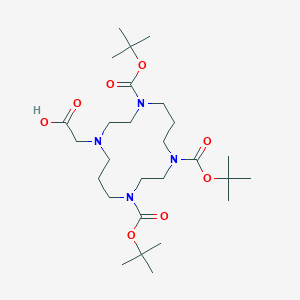
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid is a complex organic compound that belongs to the class of azamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and biochemistry . The compound is characterized by its cyclic structure, which includes four nitrogen atoms and a carboxylic acid group, providing multiple coordination sites for metal ions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid typically involves the protection of the nitrogen atoms in 1,4,8,11-tetraazacyclotetradecane (cyclam) with tert-butyloxycarbonyl (Boc) groupsThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like Boc anhydride and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and functionalization steps but utilizes industrial-grade reagents and solvents. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
化学反応の分析
Types of Reactions
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected nitrogen atoms can be deprotected under acidic conditions, allowing for further functionalization.
Complexation Reactions: The compound forms stable complexes with metal ions such as copper, nickel, and zinc.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when complexed with metal ions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Complexation: Metal salts like copper(II) chloride and nickel(II) acetate are used under aqueous or organic solvent conditions.
Major Products
Deprotected Cyclam Derivatives: Resulting from the removal of Boc groups.
Metal Complexes: Formed by the coordination of metal ions to the nitrogen atoms in the macrocycle.
科学的研究の応用
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle coordinate with the metal ions, stabilizing them and altering their chemical properties . This coordination can affect various molecular targets and pathways, including enzymatic activity and metal ion transport .
類似化合物との比較
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound without Boc protection.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A derivative with methyl groups instead of Boc groups.
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: A derivative with acetic acid groups on all nitrogen atoms.
Uniqueness
4,8,11-Tris-Boc-1,4,8,11-tetraazacyclotetradecane-1-acetic acid is unique due to its specific combination of Boc protection and acetic acid functionalization. This provides a balance between stability and reactivity, making it suitable for a wide range of applications .
特性
分子式 |
C27H50N4O8 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC名 |
2-[4,8,11-tris[(2-methylpropan-2-yl)oxycarbonyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid |
InChI |
InChI=1S/C27H50N4O8/c1-25(2,3)37-22(34)29-14-11-15-31(24(36)39-27(7,8)9)19-18-30(23(35)38-26(4,5)6)13-10-12-28(16-17-29)20-21(32)33/h10-20H2,1-9H3,(H,32,33) |
InChIキー |
KGMVNFLKVJYADI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



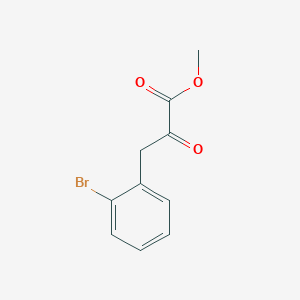
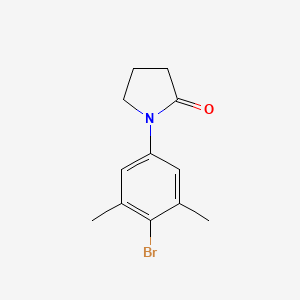
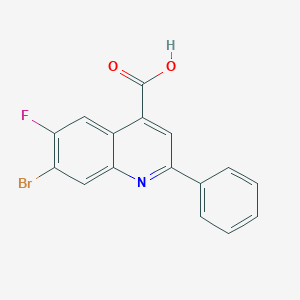

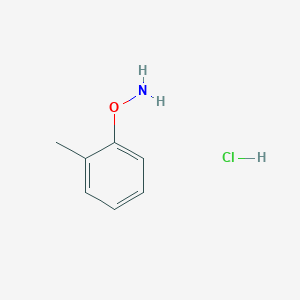
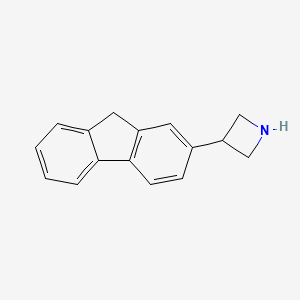
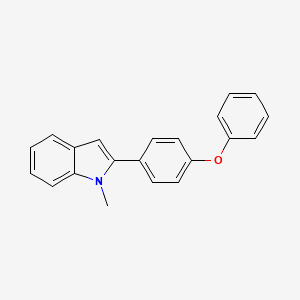
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
